

Physicochemical Properties of 25T4-NBOMe HCl: An In-depth Technical Guide

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Compound of Interest

Compound Name: 25T4-NBOMe hydrochloride

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Abstract

25T4-NBOMe hydrochloride (HCl) is a potent and selective serotonergic psychedelic, a derivative of the 2C-T-4 phenethylamine. Its formal chemical name is 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-[(1-methylethyl)thio]-benzeneethanamine, monohydrochloride.[1] As a member of the NBOMe family of compounds, it is characterized by the N-(2-methoxybenzyl) substitution, which significantly enhances its affinity and activity at the serotonin 5-HT_{2A} receptor.[1] This document provides a comprehensive overview of the known physicochemical properties of 25T4-NBOMe HCl, intended for research and forensic applications.

Chemical and Physical Properties

25T4-NBOMe HCl is typically supplied as a crystalline solid with a purity of 98% or greater.[1] While specific data for its melting and boiling points are not readily available in the scientific literature, its high formula weight and salt form suggest a relatively high melting point.

Table 1: Physicochemical Data of 25T4-NBOMe HCl

Property	Value	Reference
Formal Name	2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-[(1-methylethyl)thio]-benzeneethanamine, monohydrochloride	[1]
Synonyms	2C-T-4-NBOMe, 2,5-Dimethoxy-4-isopropylthiophenethylamine-NBOMe	[1]
CAS Number	1566571-73-0	[1][2][3]
Molecular Formula	C ₂₁ H ₂₉ NO ₃ S • HCl	[1]
Formula Weight	412.0 g/mol	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Melting Point	Not available	[3]
Boiling Point	Not available	[3]
λ _{max}	258, 306 nm	[1]

Table 2: Solubility of 25T4-NBOMe HCl

Solvent	Concentration	Reference
DMF	30 mg/mL	[1]
DMSO	30 mg/mL	[1]
Ethanol	30 mg/mL	[1]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]

Pharmacological Profile

25T4-NBOMe is a potent agonist at serotonin receptors, with a particularly high affinity for the 5-HT_{2A} receptor, which is believed to mediate its psychedelic effects.[1][4] The N-benzyl substitution is a key structural feature that enhances its binding to this receptor compared to its 2C-T-4 parent compound.[1]

Table 3: Receptor Binding Affinity of 25T4-NBOMe

Target	Affinity (K _i , nM)	Reference
5-HT _{1A}	2,500	[4]
5-HT _{2A}	1.6	[4]
5-HT _{2C}	16	[4]

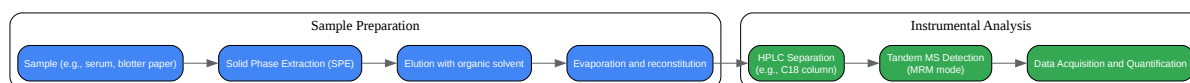
Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of 25T4-NBOMe HCl are not detailed in the literature, methodologies for the analysis of related NBOMe compounds can be adapted.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification

This method is suitable for the quantification of 25T4-NBOMe in various matrices, including biological samples and seized materials.

Workflow:



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Caption: Workflow for the quantification of 25T4-NBOMe using HPLC-MS/MS.

Methodology:

- Sample Preparation:
 - For biological samples, a solid-phase extraction (SPE) is typically employed to isolate the analyte from the matrix.[\[5\]](#)[\[6\]](#)
 - Blotter paper samples can be extracted by dissolution in a suitable solvent like methanol.[\[7\]](#)[\[8\]](#)
- Chromatographic Separation:
 - A reverse-phase HPLC column (e.g., C8 or C18) is used for separation.[\[5\]](#)[\[6\]](#)
 - The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[\[5\]](#)[\[6\]](#)
- Mass Spectrometric Detection:
 - A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.[\[5\]](#)[\[6\]](#)
 - Specific precursor-to-product ion transitions for 25T4-NBOMe would need to be determined. For related NBOMe compounds, common fragment ions include m/z 121 and 91, corresponding to the methoxybenzyl moiety.[\[5\]](#)[\[6\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a valuable tool for the qualitative identification of 25T4-NBOMe.

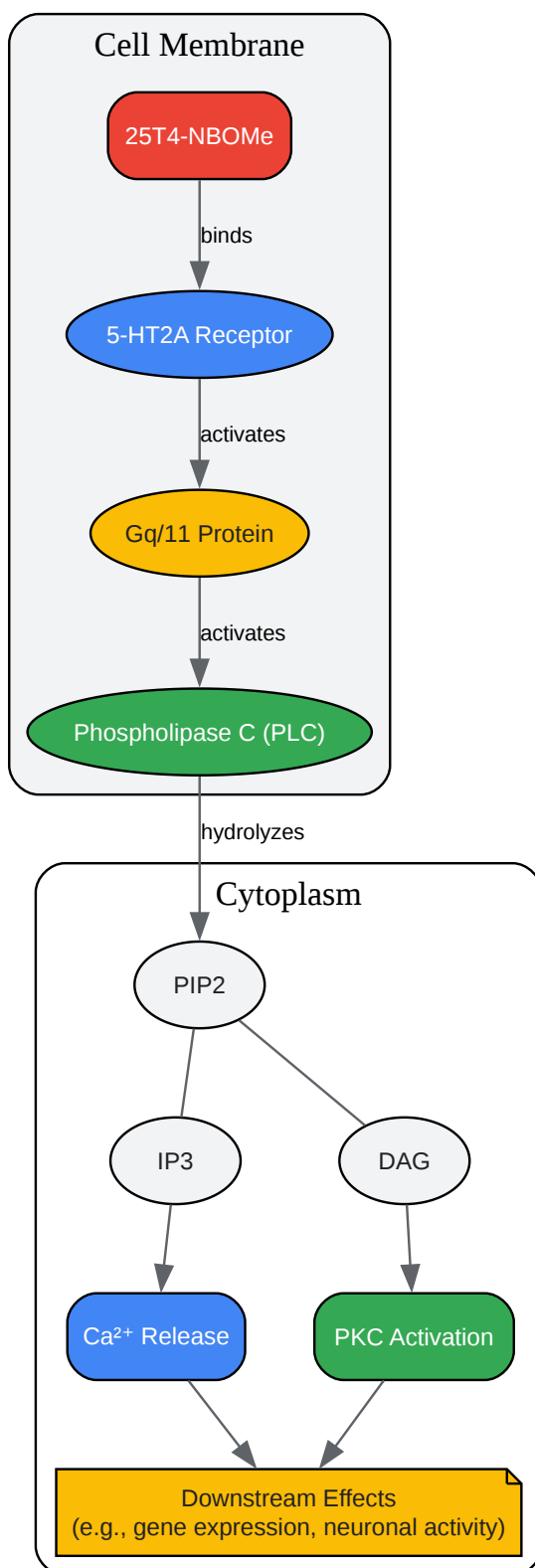
Methodology:

- Sample Preparation: The sample is dissolved in a volatile organic solvent such as methanol.[\[9\]](#)
- GC Separation:

- A non-polar capillary column (e.g., DB-1 MS) is commonly used.[\[9\]](#)
- A temperature program is employed to ensure the elution of the analyte.[\[9\]](#)
- MS Analysis: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the compound, which can be compared to a reference standard.[\[9\]](#)

Signaling Pathway

As a potent 5-HT_{2A} receptor agonist, 25T4-NBOMe is expected to activate intracellular signaling cascades similar to other psychedelics that target this receptor. The primary pathway involves the activation of Gq/11 proteins.



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Caption: Simplified Gq signaling pathway activated by 25T4-NBOMe at the 5-HT2A receptor.

Pathway Description:

- **Receptor Binding:** 25T4-NBOMe binds to and activates the 5-HT_{2A} receptor, a G protein-coupled receptor (GPCR).
- **G Protein Activation:** This leads to the activation of the Gq/11 family of G proteins.
- **Effector Enzyme Activation:** The activated Gq protein stimulates phospholipase C (PLC).
- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Downstream Effects:** IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses that are thought to underlie the psychoactive effects of the compound.

Conclusion

25T4-NBOMe HCl is a well-characterized research chemical with potent and selective activity at the 5-HT_{2A} receptor. This guide summarizes its key physicochemical properties and provides an overview of relevant analytical methodologies and its expected mechanism of action. The provided data and protocols can serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

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